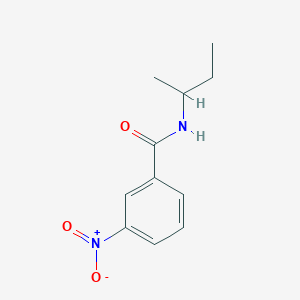
1,5-Dihydro-7,8-dimethylbenzo-2,4-dithiepin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Dihydro-7,8-dimethylbenzo-2,4-dithiepin: is an organic compound with the molecular formula C11H14S2 and a molecular weight of 210.36 g/mol This compound is characterized by its unique structure, which includes a benzo-dithiepin ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,5-Dihydro-7,8-dimethylbenzo-2,4-dithiepin typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a suitable dithiol with a benzoquinone derivative . The reaction conditions often require a solvent such as acetonitrile and a catalyst to facilitate the cyclization process.
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the laboratory-scale methods. This includes the use of continuous flow reactors to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions: 1,5-Dihydro-7,8-dimethylbenzo-2,4-dithiepin undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into more reduced forms, potentially altering its ring structure.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the methyl groups or the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
1,5-Dihydro-7,8-dimethylbenzo-2,4-dithiepin has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity of benzo-dithiepin systems and their derivatives.
Biology: Research into its biological activity includes potential antimicrobial and antifungal properties.
Medicine: Investigations are ongoing into its potential therapeutic applications, particularly in the development of new drugs.
Wirkmechanismus
The mechanism by which 1,5-Dihydro-7,8-dimethylbenzo-2,4-dithiepin exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its sulfur-containing ring system. This interaction can modulate biological pathways, leading to its observed effects in biological systems .
Vergleich Mit ähnlichen Verbindungen
Thiazoles: These compounds also contain sulfur and exhibit diverse biological activities.
Benzothiepins: Similar in structure but may have different substituents, affecting their reactivity and applications.
Uniqueness: Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
36568-23-7 |
|---|---|
Molekularformel |
C11H14S2 |
Molekulargewicht |
210.4 g/mol |
IUPAC-Name |
7,8-dimethyl-1,5-dihydro-2,4-benzodithiepine |
InChI |
InChI=1S/C11H14S2/c1-8-3-10-5-12-7-13-6-11(10)4-9(8)2/h3-4H,5-7H2,1-2H3 |
InChI-Schlüssel |
SMVKOIBFWKSJBJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(CSCSC2)C=C1C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-(1-([1,1'-Biphenyl]-4-yl)ethylidene)-5-(3-nitrophenyl)-1H-pyrazole-3-carbohydrazide](/img/structure/B11988914.png)




![(3Z)-3-[(2E)-(4-methoxybenzylidene)hydrazinylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11988959.png)
![[1,1'-Biphenyl]-4-yl[2-(4-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]methanone](/img/structure/B11988963.png)


![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11988985.png)
![2-(1H-benzotriazol-1-yl)-N'-[(1E)-1-(4-chlorophenyl)ethylidene]acetohydrazide](/img/structure/B11988987.png)


![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B11988993.png)
